molecular formula C25H38O12 B13839055 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide

4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide

Cat. No.: B13839055
M. Wt: 530.6 g/mol
InChI Key: LUEDJUIGOVRORA-ASSRNRPHSA-N
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Description

4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide is a complex organic compound that belongs to the class of glucuronides. Glucuronides are substances that result from the combination of glucuronic acid with other substances, often aiding in the detoxification and excretion of various compounds in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the phenyl core, which includes the hydroxyl, carboxydecyl, dimethoxy, and methyl groups.

    Glucuronidation: The phenyl core is then conjugated with glucuronic acid through a glucuronidation reaction. This step often requires the use of catalysts and specific reaction conditions to ensure the successful attachment of the glucuronic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methoxy groups can be oxidized under specific conditions.

    Reduction: The carboxydecyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide has several applications in scientific research:

    Chemistry: Used as a model compound for studying glucuronidation reactions.

    Biology: Investigated for its role in detoxification processes in living organisms.

    Medicine: Explored for potential therapeutic applications, including drug delivery and metabolism studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.

    Pathways: It may participate in metabolic pathways related to detoxification and excretion of xenobiotics.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide: can be compared with other glucuronides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique properties and reactivity compared to other glucuronides.

Properties

Molecular Formula

C25H38O12

Molecular Weight

530.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(9-carboxynonyl)-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H38O12/c1-13-14(11-9-7-5-4-6-8-10-12-15(26)27)16(28)21(34-2)23(35-3)20(13)36-25-19(31)17(29)18(30)22(37-25)24(32)33/h17-19,22,25,28-31H,4-12H2,1-3H3,(H,26,27)(H,32,33)/t17-,18-,19+,22-,25+/m0/s1

InChI Key

LUEDJUIGOVRORA-ASSRNRPHSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O

Origin of Product

United States

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